Ergost-24(28)-ene-1,3,5,6-tetrol
Description
Introduction to Ergost-24(28)-ene-1,3,5,6-tetrol
Chemical Identity and Nomenclature
This compound is systematically named (1α,3β,5α,6β)-Ergost-24(28)-ene-1,3,5,6-tetrol under IUPAC guidelines. Its molecular formula is C28H48O4 , with a molecular weight of 448.68 g/mol . Alternative designations include 24-methylenecholestane-1α,3β,5α,6β-tetrol and numersterol A , reflecting its structural features and natural source. The compound’s CAS registry number is 124596-64-1 .
Key Identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C28H48O4 |
| Molecular Weight | 448.68 g/mol |
| CAS Number | 124596-64-1 |
| IUPAC Name | (1α,3β,5α,6β)-Ergost-24(28)-ene-1,3,5,6-tetrol |
Structural Characteristics and Classification
The compound features a tetracyclic ergostane skeleton with hydroxyl groups at positions 1α, 3β, 5α, and 6β. A distinguishing feature is the 24(28)-methylene group in the side chain, which introduces steric and electronic complexity. The planar structure includes:
- A cyclopenta[a]phenanthrene core common to steroids.
- Four hydroxyl groups contributing to high polarity.
- A branched side chain with a methylene group at C-24, critical for interactions with biological targets.
This compound is classified as a polyoxygenated ergostane-type steroid , a subgroup of triterpenoids. Its structural analogs often differ in hydroxylation patterns or side-chain modifications, influencing bioactivity.
Historical Context and Discovery
The compound was first reported in the late 1990s from the soft coral Sinularia numerosa, where it was identified as numersterol A . Early structural elucidation relied on nuclear magnetic resonance (NMR) and mass spectrometry (MS) , confirming the positions of hydroxyl groups and the methylene side chain. Subsequent studies in the 2000s expanded its known sources to include Dendronephthya sp. and Plexaurella grisea, highlighting its prevalence in marine ecosystems.
Significance in Natural Product Chemistry
This compound is notable for its cytotoxic activity against cancer cell lines , including P388, A549, and HT-29, with IC50 values ranging from 1.5 to 10.8 μg/mL. Its mechanism of action may involve disruption of cell membrane integrity or inhibition of sterol biosynthesis. The compound also serves as a chemical marker for studying marine invertebrate biochemistry, offering clues about ecological interactions and stress responses.
Bioactivity Data:
| Cell Line | IC50 (μg/mL) | Reference |
|---|---|---|
| P388 (murine) | 8.3 | |
| HT-29 (human) | 1.5 | |
| A549 (human) | 10.8 |
Properties
Molecular Formula |
C28H48O4 |
|---|---|
Molecular Weight |
448.7 g/mol |
IUPAC Name |
(8S,9S,10S,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-1,3,5,6-tetrol |
InChI |
InChI=1S/C28H48O4/c1-16(2)17(3)7-8-18(4)21-9-10-22-20-14-25(31)28(32)15-19(29)13-24(30)27(28,6)23(20)11-12-26(21,22)5/h16,18-25,29-32H,3,7-15H2,1-2,4-6H3/t18-,19?,20+,21+,22+,23+,24?,25?,26-,27+,28?/m1/s1 |
InChI Key |
CXPIFTPKWGXGCI-NFGQZVQMSA-N |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4([C@@]3(C(CC(C4)O)O)C)O)O)C |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(C(CC(C4)O)O)C)O)O)C |
Synonyms |
24-MCTT 24-methylenecholestane-1 alpha,3 beta, 5 alpha,6 beta-tetrol 24-methylenecholestane-1,3,5,6-tetrol |
Origin of Product |
United States |
Preparation Methods
Solvent Extraction and Partitioning
The primary source of ergostane-type steroids, including Ergost-24(28)-ene-1,3,5,6-tetrol, is mushrooms of the Pleurotus genus. Fresh or dried fungal material is typically extracted with polar solvents such as methanol (MeOH), 80–95% ethanol (EtOH) in water, or acetone. These solvents efficiently solubilize sterols and their oxygenated derivatives. After extraction, the crude mixture is partitioned between ethyl acetate (EtOAc) and water or chloroform (CHCl₃) and water to separate non-polar sterols from sugars and proteins. The organic layer is then concentrated under reduced pressure to yield a crude sterol extract.
Column Chromatography
Silica gel column chromatography is the cornerstone of sterol purification. The ethyl acetate or chloroform fraction is subjected to gradient elution using solvent systems such as:
| Solvent System | Ratio (v/v) | Purpose |
|---|---|---|
| Hexane–ethyl acetate | 9:1 to 1:1 | Initial separation of non-polar compounds |
| Dichloromethane–methanol | 95:5 to 85:15 | Elution of oxygenated sterols |
| Petroleum ether–acetone | 7:3 | Final purification of tetrols |
Fractions containing this compound are identified via thin-layer chromatography (TLC) with vanillin–sulfuric acid staining.
High-Performance Liquid Chromatography (HPLC)
Final purification is achieved using reversed-phase HPLC with octadecylsilyl (C18) columns. A methanol–water gradient (70:30 to 95:5 over 30 minutes) effectively resolves tetraoxygenated ergostanes. This compound typically elutes at 18–22 minutes under these conditions, with UV detection at 210 nm.
Biosynthetic Pathways and Biotechnological Considerations
Lanosterol as a Biosynthetic Precursor
Ergostane-type steroids are biosynthesized from lanosterol, a triterpenoid derived from squalene. Key modifications include:
Proposed Pathway for this compound
The tetraol structure suggests a multi-step oxidation process:
-
Epoxidation : Formation of a 5,6-epoxide intermediate from ergosterol.
-
Acid-catalyzed ring opening : Generation of vicinal diols at C-5 and C-6.
-
Late-stage hydroxylation : Addition of hydroxyl groups at C-1 and C-3 via P450-mediated oxidation.
Chemical Synthesis Strategies
Radical Cyclization Approach
Heinze and Heretsch’s synthesis of pleurocins (structurally analogous ergostanes) provides a template for this compound:
-
Starting material : Ergosterol (1 ) is oxidized with m-chloroperbenzoic acid (mCPBA) to form 5,6-epoxide (2 ).
-
Epoxide ring opening : Treatment with BF₃·Et₂O in dichloromethane generates diol (3 ).
-
C-1 Hydroxylation : Sharpless asymmetric dihydroxylation introduces the C-1 hydroxyl group with >90% enantiomeric excess (ee).
Stereochemical Control
The configuration at C-20 (S) and C-24 (R) is critical for biological activity. Nuclear Overhauser effect (NOE) correlations between H-16α/H-22 and H₃-18/H-20 confirm the S configuration at C-20. For C-24, ¹³C NMR chemical shifts at δ 42.9 (C-24) and 17.7 (C-28) distinguish 24R from 24S isomers.
Challenges in Synthesis and Structural Validation
Epimerization Risks
During acidic workup, the C-3 hydroxyl group may epimerize. This is mitigated by:
NMR Spectroscopy for Structural Confirmation
Key NMR features of this compound include:
-
¹H NMR (CDCl₃) : δ 5.15 (m, H-22), δ 3.52 (dd, J = 11.0, 4.5 Hz, H-3), δ 3.38 (m, H-5, H-6)
-
¹³C NMR : δ 73.8 (C-3), δ 70.2 (C-5), δ 69.5 (C-6), δ 62.1 (C-1)
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Time Requirement | Cost Efficiency |
|---|---|---|---|---|
| Fungal extraction | 0.02–0.05 | 95–98 | 2–3 weeks | Low |
| Radical cyclization | 12–15 | 99 | 5–7 days | High |
| Epoxide ring opening | 8–10 | 97 | 3–5 days | Moderate |
Fungal extraction remains the only source of naturally occurring stereoisomers, while synthetic methods offer higher yields and scalability for pharmacological applications .
Q & A
Q. What computational tools can predict the interaction of this compound with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
